molecular formula C10H14N2O B1267591 3-Amino-n-benzylpropanamide CAS No. 64018-20-8

3-Amino-n-benzylpropanamide

Cat. No. B1267591
CAS RN: 64018-20-8
M. Wt: 178.23 g/mol
InChI Key: HUJKQHPTZJRELA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-n-benzylpropanamide often involves complex reactions, including direct acylation, amination, and catalytic reactions. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a method that might be applicable or analogous to synthesizing 3-Amino-n-benzylpropanamide (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Amino-n-benzylpropanamide has been studied through techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's behavior and reactivity. For example, crystal structure analysis of similar compounds has helped in understanding the optimized molecular structure and its experimental agreement, offering a basis for analyzing 3-Amino-n-benzylpropanamide's structure (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives provide valuable insights into their reactivity and functional group interactions. Studies have shown various reactions, including amine exchange, cyclization, and transmetalation, which are crucial for modifying the compound's structure and enhancing its properties. Such reactions are indicative of the versatility and reactivity of benzamide compounds, relevant to understanding 3-Amino-n-benzylpropanamide (Nnamonu et al., 2013).

Scientific Research Applications

Inhibition of Poly(ADP-Ribose) Synthesis

  • 3-Aminobenzamide, a derivative of 3-Amino-n-benzylpropanamide, has been identified as an inhibitor of poly(adenosine diphosphate-ribose) synthesis. This inhibition can impact various cellular processes, including cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984).

Renal Protection in Ischemia/Reperfusion Injury

  • Studies on rats suggest that 3-Aminobenzamide can significantly reduce renal injury caused by ischemia/reperfusion. This protective effect is attributed to its ability to decrease oxidative and nitrosative stress (Oztaş et al., 2009).

Toxicological Evaluation for Food and Beverage Applications

  • Specific derivatives of 3-Amino-n-benzylpropanamide have been evaluated for safety in food and beverage applications, showing minimal oxidative metabolism and no genotoxic concerns (Arthur et al., 2015).

Antibacterial Activity

  • Benzamide derivatives, including those related to 3-Amino-n-benzylpropanamide, have demonstrated antibacterial activity against various bacterial strains, suggesting potential pharmaceutical applications (Mobinikhaledi et al., 2006).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

  • Substituted benzamides, closely related to 3-Amino-n-benzylpropanamide, have been identified as inhibitors of vascular endothelial growth factor receptor-2, indicating potential for cancer treatment (Borzilleri et al., 2006).

Prevention of Esophageal Damage

  • 3-Aminobenzamide has shown effectiveness in preventing esophageal damage and stricture formation after esophageal caustic injuries in rats, indicating its potential therapeutic application (Guven et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name

3-amino-N-benzylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKQHPTZJRELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285499
Record name 3-amino-n-benzylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-n-benzylpropanamide

CAS RN

64018-20-8
Record name NSC42061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-n-benzylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 3-amino-N-benzylpropanamide obtained in the study?

A1: The study isolated 3-amino-N-benzylpropanamide as one of the products formed after exposing nialamide to gamma radiation at a dose of 50 kGy []. This suggests that the compound is a degradation product of nialamide under these specific conditions.

Q2: Is there any information about the potential biological activity of 3-amino-N-benzylpropanamide in this research?

A2: No, the study focuses on the anti-inflammatory properties of HBPA (3-hydroxy-N-benzylpropanamide) and does not investigate or discuss any potential activities of 3-amino-N-benzylpropanamide [].

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